3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 1214875-09-8
VCID: VC7834343
InChI: InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2
SMILES: C1CNCCC12CC(CO2)(F)F
Molecular Formula: C8H13F2NO
Molecular Weight: 177.19

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane

CAS No.: 1214875-09-8

Cat. No.: VC7834343

Molecular Formula: C8H13F2NO

Molecular Weight: 177.19

* For research use only. Not for human or veterinary use.

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane - 1214875-09-8

Specification

CAS No. 1214875-09-8
Molecular Formula C8H13F2NO
Molecular Weight 177.19
IUPAC Name 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane
Standard InChI InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2
Standard InChI Key TXDBSMYUFFCTNM-UHFFFAOYSA-N
SMILES C1CNCCC12CC(CO2)(F)F
Canonical SMILES C1CNCCC12CC(CO2)(F)F

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane belongs to the spirocyclic amine class, featuring a central quaternary carbon atom shared between a tetrahydrofuran (1-oxa) ring and an azepane (8-aza) ring. The spiro[4.5]decane framework imposes significant conformational constraints, which are critical for interactions with biological targets . The fluorine atoms at the 3-position of the oxygen-containing ring introduce electronegativity and steric effects, influencing both reactivity and lipophilicity .

Table 1: Core Molecular Properties

PropertyValueSource
CAS Registry Number1214875-09-8
Molecular FormulaC8H13F2NO\text{C}_8\text{H}_{13}\text{F}_2\text{NO}
Molecular Weight177.19 g/mol
Parent Compound CID55280857

Spectroscopic and Computational Characterization

The compound’s structure has been validated through 2D NMR and high-resolution mass spectrometry (HRMS), with PubChem entries providing detailed InChI (InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2) and SMILES (C1CNCCC12CC(CO2)(F)F) identifiers. Density functional theory (DFT) calculations predict a puckered conformation for the azepane ring, while the tetrahydrofuran ring adopts an envelope conformation to minimize steric strain .

Synthesis and Manufacturing

Industrial-Scale Production

MolCore BioPharmatech employs a multi-step synthesis route starting from commercially available spirocyclic precursors. Key stages include:

  • Fluorination: Electrophilic fluorine introduction via SF4\text{SF}_4 or DAST\text{DAST} reagents under anhydrous conditions .

  • Ring Closure: Acid-catalyzed cyclization to form the spirocyclic framework .

  • Purification: Recrystallization or column chromatography to achieve ≥98% purity, as verified by HPLC .

Table 2: Manufacturing Specifications

ParameterSpecificationSource
PurityNLT 98%
Residual SolventsCompliant with ICH Q3C
Storage Conditions2–8°C in inert atmosphere

Hydrochloride Salt Formation

The hydrochloride derivative (CAS 2177266-22-5) is synthesized by treating the free base with hydrochloric acid in dichloromethane, yielding a crystalline solid with enhanced aqueous solubility (C8H14ClF2NO\text{C}_8\text{H}_{14}\text{ClF}_2\text{NO}, MW 213.65 g/mol) . Vulcanchem reports a purity of 95% for research-grade material, emphasizing its utility in preclinical assays.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The free base exhibits moderate lipophilicity (logP\log P ≈ 1.2), with aqueous solubility of 2.1 mg/mL at pH 7.4 . Fluorine’s electron-withdrawing effects reduce basicity (pKa\text{p}K_a of the azepane nitrogen = 7.8), favoring ionization under physiological conditions . The hydrochloride salt increases solubility to 15.3 mg/mL in water, making it preferable for intravenous formulations.

Stability Profile

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with oxidation at the azepane ring being the primary degradation pathway . Packaging under argon in amber glass vials is recommended for long-term storage .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The spirocyclic core serves as a privileged structure in kinase inhibitor design. Molecular docking studies indicate high affinity for cyclin-dependent kinases (CDKs) and JAK3, with IC50_{50} values in the low micromolar range . The fluorine atoms engage in halogen bonding with kinase hinge regions, as demonstrated in co-crystal structures of analogous compounds .

Central Nervous System (CNS) Agents

Due to its balanced lipophilicity and molecular weight (<300 Da), the compound crosses the blood-brain barrier (BBB) in rodent models, showing potential as a precursor for σ-1 receptor agonists and neurokinin antagonists .

Future Directions and Research Opportunities

Stereoselective Synthesis

Current synthetic routes yield racemic mixtures. Development of asymmetric catalysis methods to access enantiopure forms could enhance target selectivity .

Prodrug Derivatives

Esterification of the tetrahydrofuran oxygen may improve oral bioavailability, addressing current limitations in first-pass metabolism .

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